Technical Guide: Electrochemical Properties of Calcium(II) Bis(trifluoromethanesulfonyl)imide
Technical Guide: Electrochemical Properties of Calcium(II) Bis(trifluoromethanesulfonyl)imide
Executive Summary
Calcium(II) Bis(trifluoromethanesulfonyl)imide, denoted as Ca(TFSI)₂ or Ca(NTf₂)₂, represents a critical electrolyte salt in the advancement of multivalent energy storage, specifically Calcium-ion batteries (CIBs). Unlike traditional salts (e.g., Ca(ClO₄)₂ or Ca(BF₄)₂), Ca(TFSI)₂ offers a unique balance of high solubility in aprotic solvents and superior thermal stability.
However, its electrochemical utility is governed by a strict "solvation paradigm." In conventional carbonate solvents, the TFSI⁻ anion tends to decompose on the anode, forming a blocking CaF₂ layer. The modern application of this salt relies on high-solvation strategies (using glymes or high-concentration electrolytes) to suppress anion reduction, thereby enabling reversible calcium plating/stripping.
Key Technical Insight: The performance of Ca(TFSI)₂ is not intrinsic to the salt alone but is a function of the Solvation Structure (SSIP vs. CIP) .
Physicochemical Fundamentals
Before electrochemical application, the fundamental material properties must be understood to ensure protocol validity.
Molecular Attributes
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Formula: Ca(N(SO₂CF₃)₂)₂
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Molecular Weight: 600.35 g/mol [1]
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Appearance: White crystalline powder (highly hygroscopic).
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Solubility: High solubility (>1 M) in polar aprotic solvents (EC, PC, DME, DMF, G4).
Thermal & Chemical Stability
Ca(TFSI)₂ exhibits exceptional thermal stability compared to hexafluorophosphates or perchlorates.
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Melting Point: >300°C (decomposition often precedes melting in impure samples).
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Decomposition Onset: ~350°C (TGA in N₂).
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Hygroscopicity: Extreme. Commercially available "anhydrous" grades often contain 500–1000 ppm water, necessitating rigorous drying protocols (see Section 5).
Electrochemical Properties[2][3][4][5][6][7][8][9][10]
Ionic Conductivity
Conductivity in Ca(TFSI)₂ electrolytes is generally lower than Li-ion equivalents due to the strong coulombic interaction of the divalent Ca²⁺ cation with solvent molecules and anions, leading to higher viscosity.
| Solvent System | Concentration | Temperature | Ionic Conductivity (σ) | Note |
| EC:PC (1:1) | 0.5 M | 25°C | ~ 1.2 - 2.5 mS/cm | High viscosity; poor Ca²⁺ mobility. |
| G4 (Tetraglyme) | 0.5 M | 25°C | ~ 0.8 - 1.5 mS/cm | Lower σ, but enables reversible plating. |
| DMF | 0.5 M | 25°C | ~ 5.0 - 8.0 mS/cm | High σ due to high dielectric constant. |
| Acetonitrile | 0.5 M | 25°C | > 10 mS/cm | High σ, but low anodic stability. |
Electrochemical Stability Window (ESW)
The ESW is defined by the anodic limit (oxidation of the anion/solvent) and the cathodic limit (reduction of the cation or anion).
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Anodic Stability: High.[2] TFSI⁻ is stable up to ~4.5 V vs. Ca/Ca²⁺ (approx.[2] 5.8 V vs. Li/Li⁺) on Al or stainless steel current collectors. This makes it compatible with high-voltage cathodes.
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Cathodic Stability (The Challenge): The TFSI⁻ anion is prone to reductive decomposition around 0.5 - 1.0 V vs. Ca/Ca²⁺ . If TFSI⁻ is in the primary solvation shell (Contact Ion Pair - CIP), it reduces to form an insulating Solid Electrolyte Interphase (SEI) composed mainly of CaF₂, which blocks Ca²⁺ diffusion.
Solvation Structure & Mechanism
The electrochemical reversibility of Ca(TFSI)₂ is dictated by the coordination environment of the Ca²⁺ ion.
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Contact Ion Pair (CIP): Anion (TFSI⁻) is attached to Ca²⁺. Common in low-donor solvents (carbonates). Result: Anion Reduction (Passivation).
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Solvent-Separated Ion Pair (SSIP): Ca²⁺ is fully solvated by solvent molecules; TFSI⁻ is free. Common in high-donor solvents (Glymes, DMF). Result: Reversible Plating.
Figure 1: Mechanistic difference between Contact Ion Pairs (CIP) and Solvent-Separated Ion Pairs (SSIP) in Ca(TFSI)₂ electrolytes. High-donicity solvents prevent anion reduction.
Interfacial Chemistry: The SEI Problem
In drug development and materials science, surface interactions are critical. For Ca(TFSI)₂, the Solid Electrolyte Interphase (SEI) is the primary failure mode in standard formulations.
Decomposition Pathway
When Ca(TFSI)₂ is used in carbonates (EC/PC), the TFSI⁻ anion undergoes reductive cleavage:
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CaF₂: While a good component in Li-ion SEI, CaF₂ is an ionic insulator for Ca²⁺ ions (migration barrier > 0.8 eV).
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Impact: The electrode surface becomes passivated.[3][4][5] The battery behaves like a capacitor or an open circuit after the first cycle.
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Solution: Use solvents that enforce SSIP (Figure 1) or operate at elevated temperatures (>60°C) to lower the migration barrier.
Experimental Protocols
Salt Purification (Drying)
Commercially available Ca(TFSI)₂ (purity 99.5%) contains significant water (hydration shell). Water reacts with Ca metal to form Ca(OH)₂, passivating the anode immediately.
Protocol:
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Equipment: Vacuum oven (Büchi or similar) capable of < 0.1 mbar.
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Temperature: Set to 120°C - 130°C .
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Duration: Minimum 24 hours (48 hours recommended).
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Process:
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Place salt in a glass vial (cap off) inside the oven.
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Ramp temperature slowly to avoid "popping" if water content is high.
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Transfer directly to an Argon-filled glovebox without exposure to air.
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Validation: Karl Fischer titration should yield < 20 ppm H₂O.[6]
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Electrolyte Preparation Workflow
This self-validating workflow ensures the exclusion of moisture and the correct solvation state.
Figure 2: Preparation and Quality Control workflow for Ca(TFSI)₂ electrolytes.
Electrochemical Characterization
To verify the electrolyte quality, run a Linear Sweep Voltammetry (LSV) test:
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Setup: 3-electrode cell (WE: Al foil, CE: Ca metal, RE: Ca metal).
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Scan: Open Circuit Potential (OCP) to 5.0 V vs. Ca/Ca²⁺.
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Criteria: Current density should remain < 10 µA/cm² up to 4.0 V. A sharp rise before 3.5 V indicates high water content or solvent decomposition.
References
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Görne, A. L., et al. (2020). "Design principles and physicochemical characterization of Ca(TFSI)2-based electrolytes." ResearchGate.[7][8]
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Li, J., et al. (2022). "Concentrated Electrolyte for High-Performance Ca-Ion Battery Based on Organic Anode and Graphite Cathode." Angewandte Chemie Int. Ed.
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Jie, Y., et al. (2020). "Electrolyte Solvation Manipulation Enables Unprecedented Room-Temperature Calcium-Metal Batteries." Angewandte Chemie.
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Shyamsunder, A., et al. (2019). "Towards novel calcium battery electrolytes by efficient computational screening." Chalmers Research.
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Sigma-Aldrich. "Calcium bis(trifluoromethylsulfonyl)imide, battery grade 99.5%." Product Specification.
Sources
- 1. Calcium(II) Bis(trifluoromethanesulfonyl)imide | 165324-09-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. perssongroup.lbl.gov [perssongroup.lbl.gov]
- 3. escholarship.org [escholarship.org]
- 4. youtube.com [youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Toggling Calcium Plating Activity and Reversibility through Modulation of Ca2+ Speciation in Borohydride-based Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
